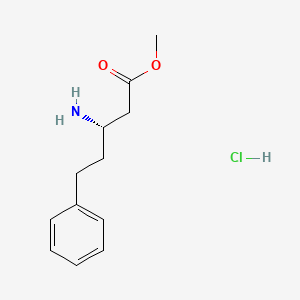
Methyl (S)-3-amino-5-phenylpentanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-3-amino-5-phenylpentanoate hydrochloride is a complex organic compound. The name suggests that it contains a methyl group, an amino group, and a phenyl group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory tests .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Methyl (S)-3-amino-5-phenylpentanoate hydrochloride has been studied in the context of synthesizing L-form amino acids, such as L-2-amino-5-(p-methoxyphenyl)pentanoic acid, which are constituent amino acids in AM-toxins. A synthesis approach avoiding drastic acid treatment has been detailed (Shimohigashi, Lee, & Izumiya, 1976).
Applications in Organic Chemistry
- The compound has been utilized in organic chemistry for the preparation of various derivatives, such as 3-hydroxy-3-methyl-5-phenylpentanoic acid, demonstrating its versatility in synthesis applications (Stoermer & Pinhey, 1998).
Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound have been investigated for their potential as anticancer drugs. For instance, amino acetate functionalized Schiff base organotin(IV) complexes showed promising cytotoxic effects against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).
Analytical Chemistry
- In analytical chemistry, the determination of the absolute configuration of derivatives, such as 3-hydroxy-5-phenylpentanoic acid, after enzymatic hydrolysis, showcases the compound's relevance in studying stereochemical properties (Ganci, Kuruüzüm, Çalış, & Rüedi, 2000).
Enzymatic Studies
- The enzymatic hydrolysis of derivatives, such as methyl 3,3-difluoro-2-amino esters, has been explored, demonstrating the compound's role in studying enzyme-substrate interactions and synthesis of fluorinated amino acids (Ayi, Guedj, & Septe, 1995).
Pharmacological Research
- In pharmacological research, derivatives like N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine, synthesized from related compounds, have been investigated for their potential as antimetabolites produced by microorganisms (Maehr & Leach, 1978).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (3S)-3-amino-5-phenylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBYHJVHNFFDGQ-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCC1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CCC1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2086201-19-4 |
Source


|
| Record name | methyl (3S)-3-amino-5-phenylpentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380606.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[4-(trifluoromethoxy)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2380607.png)
![3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2380612.png)




![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide oxalate](/img/structure/B2380620.png)

![4-[benzyl(methyl)amino]-6-methyl-N-(4-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2380623.png)